An In-depth Technical Guide to 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde
An In-depth Technical Guide to 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde
Disclaimer: This technical guide has been compiled from publicly available data and scientific literature. To date, no peer-reviewed articles or patents have been published detailing the synthesis, characterization, or specific applications of 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde. Therefore, the information presented herein, particularly regarding the synthetic protocol and characteristic data, is based on established chemical principles and data from closely related analogues. This guide is intended for research and informational purposes only.
Introduction
4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde is an aromatic aldehyde of interest in medicinal chemistry and drug discovery. Its structure combines several key pharmacophores: a benzaldehyde moiety, a methoxy group, and a trifluoromethylphenoxy group. The benzaldehyde functional group is a versatile precursor for the synthesis of a wide array of more complex molecules, including Schiff bases, chalcones, and other heterocyclic systems with demonstrated biological activities.
The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, which are desirable characteristics in drug design. The phenoxy-methyl linker provides a flexible scaffold for orienting the trifluoromethylphenyl group in relation to the benzaldehyde core, allowing for diverse interactions with biological macromolecules.
This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and potential applications of 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde, drawing upon data from analogous compounds to provide a predictive but scientifically grounded resource for researchers.
Chemical Structure and Properties
CAS Number: 400878-05-9
Molecular Formula: C₁₆H₁₃F₃O₃
Molecular Weight: 310.27 g/mol
Structure:
Caption: Chemical structure of 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde.
Predicted Physicochemical Properties:
| Property | Value | Source |
| XLogP3 | 4.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 310.07928 | PubChem |
| Monoisotopic Mass | 310.07928 | PubChem |
| Topological Polar Surface Area | 44.8 Ų | PubChem |
| Heavy Atom Count | 22 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 409 | PubChem |
Proposed Synthesis
A plausible and efficient route for the synthesis of 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde is via a Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an alkyl halide. In this proposed pathway, the sodium salt of 3-(trifluoromethyl)phenol would be reacted with a suitable 4-methoxy-3-(halomethyl)benzaldehyde, such as the bromo- or chloro- derivative.
Step 1: Synthesis of the Precursor 4-Methoxy-3-(bromomethyl)benzaldehyde
The synthesis of this key intermediate can be achieved through the bromination of 3-methyl-4-methoxybenzaldehyde using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride, followed by purification.
Step 2: Williamson Ether Synthesis
The final product is proposed to be synthesized by reacting 3-(trifluoromethyl)phenol with the prepared 4-methoxy-3-(bromomethyl)benzaldehyde in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Proposed):
Step 1: Synthesis of 4-Methoxy-3-(bromomethyl)benzaldehyde
-
To a solution of 3-methyl-4-methoxybenzaldehyde (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methoxy-3-(bromomethyl)benzaldehyde.
Step 2: Synthesis of 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde
-
To a solution of 3-(trifluoromethyl)phenol (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-methoxy-3-(bromomethyl)benzaldehyde (1 equivalent) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M sodium hydroxide solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde.
Predicted Spectroscopic Data
While experimental data for the target molecule is not available, the expected spectroscopic features can be predicted based on its structural components and data from analogous compounds.
¹H NMR (predicted, CDCl₃, 400 MHz):
-
δ 9.90 (s, 1H): Aldehydic proton (-CHO).
-
δ 7.80-7.00 (m, 7H): Aromatic protons.
-
δ 5.20 (s, 2H): Methylene protons (-CH₂-).
-
δ 3.90 (s, 3H): Methoxy protons (-OCH₃).
¹³C NMR (predicted, CDCl₃, 100 MHz):
-
δ 191.0: Aldehyde carbonyl carbon.
-
δ 160.0 - 110.0: Aromatic carbons.
-
δ 124.0 (q, J ≈ 272 Hz): Trifluoromethyl carbon.
-
δ 70.0: Methylene carbon.
-
δ 56.0: Methoxy carbon.
IR (predicted, KBr, cm⁻¹):
-
~3050: Aromatic C-H stretch.
-
~2850, 2750: Aldehyde C-H stretch.
-
~1700: Aldehyde C=O stretch.
-
~1600, 1500: Aromatic C=C stretch.
-
~1250: Aryl ether C-O stretch.
-
~1300-1100: C-F stretches (strong).
Mass Spectrometry (predicted, ESI+):
-
m/z 311.08 [M+H]⁺
-
m/z 333.06 [M+Na]⁺
Potential Applications in Research and Drug Development
Given its structural features, 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde is a promising scaffold for the development of novel therapeutic agents. The trifluoromethyl group is known to enhance the biological activity of many compounds. Derivatives of trifluoromethyl-containing benzaldehydes have been investigated for a range of therapeutic applications.
-
Anticancer Agents: The trifluoromethylphenyl moiety is present in several anticancer drug candidates. The aldehyde functionality allows for the synthesis of chalcones and other heterocyclic compounds that have shown cytotoxic effects against various cancer cell lines.
-
Antimicrobial Agents: Schiff bases derived from substituted benzaldehydes are a well-known class of compounds with potential antibacterial and antifungal activities.
-
Anti-inflammatory Agents: The trifluoromethyl group can contribute to the anti-inflammatory properties of molecules by influencing their interaction with key enzymes and receptors in inflammatory pathways.
Safety and Handling
No specific safety data is available for 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde. The following precautions are based on data for structurally related aldehydes and fluorinated aromatic compounds.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Hazard Statements (Predicted):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Conclusion
4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde represents a molecule with significant potential in the field of medicinal chemistry. While specific literature on this compound is currently lacking, its structural components suggest that it could serve as a valuable building block for the synthesis of novel bioactive compounds. The proposed synthetic pathway via Williamson ether synthesis offers a reliable method for its preparation, enabling further investigation into its chemical and biological properties. Researchers are encouraged to use the predictive data in this guide as a starting point for their studies, with the understanding that experimental verification is essential.
References
-
PubChem. 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Jumina, et al. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 2016, 32(5), 2495-2502. [Link]
